molecular formula C24H48O2 B12650567 2-Hexyldecyl octanoate CAS No. 93777-70-9

2-Hexyldecyl octanoate

Cat. No.: B12650567
CAS No.: 93777-70-9
M. Wt: 368.6 g/mol
InChI Key: NNHMAUVBQAHWPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hexyldecyl octanoate is an organic compound with the molecular formula C24H48O2. It is an ester derived from octanoic acid and 2-hexyldecanol. This compound is known for its use in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hexyldecyl octanoate can be synthesized through the esterification reaction between octanoic acid and 2-hexyldecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures a high yield and purity of the product. The reactants are fed into a reactor where they undergo esterification in the presence of a catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Hexyldecyl octanoate primarily undergoes hydrolysis, oxidation, and reduction reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to octanoic acid and 2-hexyldecanol.

    Oxidation: This compound can undergo oxidation reactions, especially at the alkyl chains, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Octanoic acid and 2-hexyldecanol.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

Scientific Research Applications

2-Hexyldecyl octanoate has a wide range of applications in scientific research and industry:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Employed in the formulation of various biological assays and experiments.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of cosmetics, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 2-hexyldecyl octanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release octanoic acid and 2-hexyldecanol, which can then participate in various biochemical pathways. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

  • Hexadecyl octanoate
  • Cetyl octanoate
  • 2-Ethylhexyl octanoate

Comparison

2-Hexyldecyl octanoate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties compared to other similar esters. For example, hexadecyl octanoate and cetyl octanoate have different alkyl chain lengths, affecting their solubility and melting points. 2-Ethylhexyl octanoate, on the other hand, has a branched alkyl chain, which influences its reactivity and applications.

Properties

CAS No.

93777-70-9

Molecular Formula

C24H48O2

Molecular Weight

368.6 g/mol

IUPAC Name

2-hexyldecyl octanoate

InChI

InChI=1S/C24H48O2/c1-4-7-10-13-15-17-20-23(19-16-12-9-6-3)22-26-24(25)21-18-14-11-8-5-2/h23H,4-22H2,1-3H3

InChI Key

NNHMAUVBQAHWPH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)COC(=O)CCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.